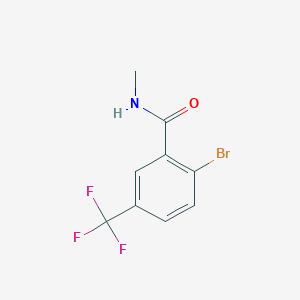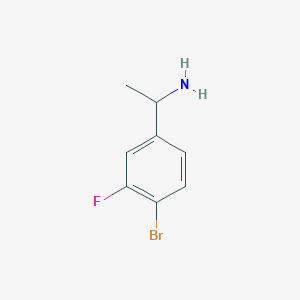
1-(4-Bromo-3-fluorophenyl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of a compound like “1-(4-Bromo-3-fluorophenyl)ethan-1-amine” can be determined using various techniques. The InChI code for a similar compound, “2-(4-bromo-3-fluorophenyl)ethan-1-amine”, is1S/C8H9BrFN/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5H,3-4,11H2 . This provides information about the arrangement of atoms in the molecule. Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from similar compounds. For instance, “2-(4-bromo-3-fluorophenyl)ethan-1-amine” has a molecular weight of 218.07 . The exact properties of “this compound” would depend on its specific structure .Scientific Research Applications
Synthesis and Analysis
- 1-(4-Bromo-3-fluorophenyl)ethan-1-amine is an important intermediate in the synthesis of various biologically active compounds. For instance, it has been used in the synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, a compound relevant for further chemical investigations (Wang et al., 2016).
Crystal Structure and Molecular Analysis
- Research involving this compound has extended to the analysis of its crystal structure and molecular properties. Investigations include the study of molecular structure, vibrational frequencies, HOMO-LUMO analysis, and molecular docking. These studies provide insights into the stability of the molecule, charge transfer within the molecule, and potential inhibitory activities against certain biological targets (Mary et al., 2015).
Application in Nonlinear Optics and Catalysis
- The compound's relevance in nonlinear optics and catalysis has been explored. For example, research on derivatives of this compound has analyzed their fluorescence properties, cytotoxic activities, and their potential application in nonlinear optics. Such studies highlight the diverse applications of this compound in advanced materials science and biological research (Kadrić et al., 2014).
Role in Synthesis of Biologically Active Compounds
- The compound has been utilized in the synthesis of various biologically active compounds. These include investigations into novel derivatives with potential applications in pharmaceuticals, such as inhibitors of certain enzymes, demonstrating the compound's significance in drug development and medicinal chemistry (Asghari et al., 2016).
Properties
IUPAC Name |
1-(4-bromo-3-fluorophenyl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISQGUAIGJDDOK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Br)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(Propan-2-yloxy)pyridin-2-yl]acetic acid](/img/structure/B1380651.png)
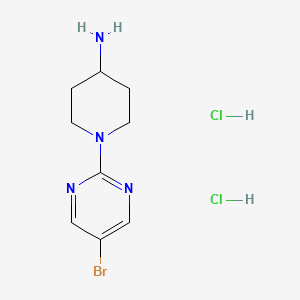

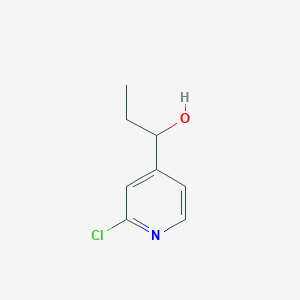
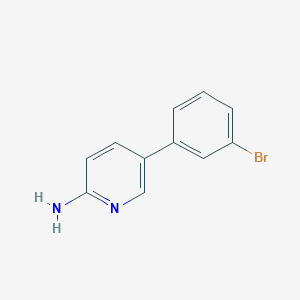
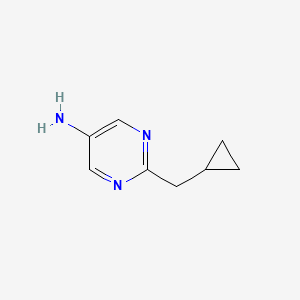
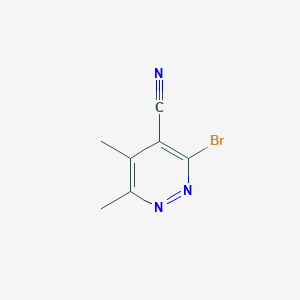
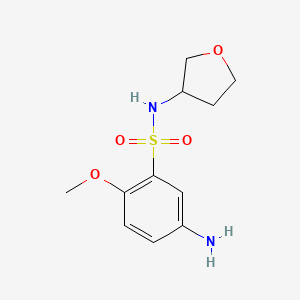
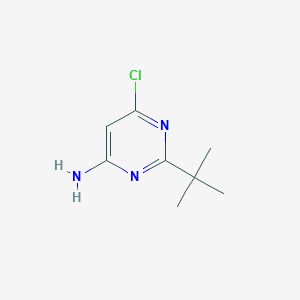
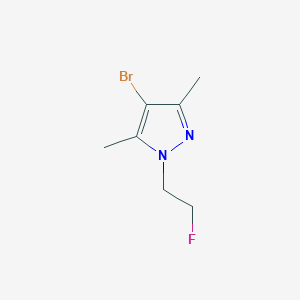

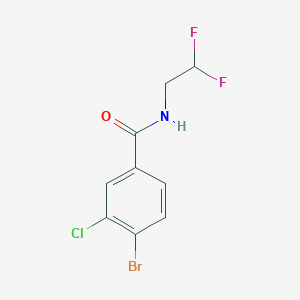
![1-[4-Hydroxy-3-(propan-2-yl)phenyl]-2-methylpropan-1-one](/img/structure/B1380672.png)
